2,5-Bis(benzyloxy)-4-methoxybenzaldehyde
Description
2,5-Bis(benzyloxy)-4-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring two benzyloxy groups at the 2- and 5-positions and a methoxy group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the development of pharmaceuticals, polymers, and PROTACs (Proteolysis-Targeting Chimeras). The benzyloxy groups enhance steric bulk and lipophilicity, while the aldehyde functional group provides a reactive site for condensation or nucleophilic addition reactions. Its synthesis typically involves multi-step reactions, such as aldol condensation or Michael addition, as exemplified in the preparation of related intermediates in PROTAC research .
Properties
CAS No. |
89635-08-5 |
|---|---|
Molecular Formula |
C22H20O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-methoxy-2,5-bis(phenylmethoxy)benzaldehyde |
InChI |
InChI=1S/C22H20O4/c1-24-21-13-20(25-15-17-8-4-2-5-9-17)19(14-23)12-22(21)26-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 |
InChI Key |
VWZODQRGVJVSTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)OCC2=CC=CC=C2)C=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(benzyloxy)-4-methoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dihydroxybenzaldehyde.
Protection of Hydroxyl Groups: The hydroxyl groups are protected by converting them into benzyloxy groups using benzyl bromide in the presence of a base such as potassium carbonate.
Methoxylation: The methoxy group is introduced by reacting the intermediate with methyl iodide in the presence of a base like sodium hydride.
Purification: The final product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(benzyloxy)-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: 2,5-Bis(benzyloxy)-4-methoxybenzoic acid.
Reduction: 2,5-Bis(benzyloxy)-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Bis(benzyloxy)-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural features.
Industry: Used in the production of polymers and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2,5-Bis(benzyloxy)-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,5-bis(benzyloxy)-4-methoxybenzaldehyde with key analogues, focusing on substituent effects, physical properties, and synthetic accessibility.
Substituent Position and Electronic Effects
- 3-(Benzyloxy)-4-methoxybenzaldehyde (from ): This compound differs in the placement of the benzyloxy group (position 3 instead of 2 and 5). However, the absence of a second benzyloxy group diminishes lipophilicity compared to the target compound .
4-Methoxy-2-methylbenzaldehyde (from ):
Replacing benzyloxy groups with a methyl and methoxy group significantly reduces molecular weight (150.17 g/mol vs. ~378.4 g/mol for the target compound). The simpler structure lowers boiling points and enhances volatility, making it more suitable for gas-phase applications but less effective in stabilizing charge-transfer complexes .
Alkoxy Chain Length and Lipophilicity
- 2,5-Bis(hexyloxy)-4-methylbenzaldehyde (from ): Hexyloxy chains (C₆H₁₃O) instead of benzyloxy groups increase flexibility and hydrophobicity. The longer alkyl chains enhance solubility in nonpolar solvents, which is advantageous in polymer synthesis (e.g., high-capacitance dielectrics). However, the lack of aromatic benzyl groups reduces π-π stacking interactions, limiting applications in supramolecular chemistry .
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2,5-bis(octyloxy)benzaldehyde (from ):
The octyloxy chains (C₈H₁₇O) and dioxane ring in this analogue create a highly lipophilic structure (molecular weight: 476.7 g/mol). The dioxane ring introduces conformational rigidity, which may improve crystallinity. This compound’s synthesis achieves an 86% yield, suggesting that longer alkoxy chains can be efficiently incorporated under optimized conditions .
Functional Group Variations
- 2,5-Bis(benzyloxy)benzoic acid (from ):
Replacing the aldehyde with a carboxylic acid group (C₆H₅O₂ vs. CHO) increases polarity and hydrogen-bonding capacity. This derivative is more acidic (pKa ~4–5 vs. ~10 for aldehydes), making it suitable for salt formation in drug formulations. However, the aldehyde’s reactivity in condensations is lost .
Comparative Data Table
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties | Synthesis Yield | Key Applications |
|---|---|---|---|---|---|
| This compound | 2,5-OBn, 4-OMe, CHO | ~378.4 | High lipophilicity, reactive aldehyde | Not reported | PROTACs, pharmaceuticals |
| 3-(Benzyloxy)-4-methoxybenzaldehyde | 3-OBn, 4-OMe, CHO | ~258.3 | Moderate steric hindrance | Not reported | Intermediate synthesis |
| 2,5-Bis(hexyloxy)-4-methylbenzaldehyde | 2,5-O(C₆H₁₃), 4-Me, CHO | ~306.4 | High solubility in nonpolar solvents | Not reported | Polymer dielectrics |
| 4-(Dioxane)-2,5-bis(octyloxy)benzaldehyde | 2,5-O(C₈H₁₇), 4-dioxane, CHO | 476.7 | Extreme lipophilicity, rigid backbone | 86% | Specialty organics |
| 2,5-Bis(benzyloxy)benzoic acid | 2,5-OBn, COOH | ~334.3 | Acidic, hydrogen-bond donor | Not reported | Pharmaceutical salts |
Key Research Findings
- Reactivity : The aldehyde group in this compound enables its use in aldol condensations (e.g., PROTAC synthesis), whereas carboxylic acid derivatives () are better suited for amidation or esterification .
- Solubility : Benzyloxy groups provide balanced solubility in polar aprotic solvents (e.g., DMF, THF), whereas octyloxy derivatives () are restricted to hydrophobic matrices .
- Synthetic Complexity : Introducing multiple benzyloxy groups requires protective strategies (e.g., benzyl ether formation), while methyl or methoxy substituents () are simpler to install .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
